![molecular formula C13H12N6O2S2 B5514681 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5514681.png)
2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related thiazole and tetrazole derivatives involves multi-step chemical reactions, starting from basic precursors to the final complex molecules. For instance, a study detailed the synthesis and characterization of a similar compound, 2-thioxo-3N-(2-methoxyphenyl)−5 [4′-methyl-3′N-(2′-methoxyphenyl) thiazol-2′(3′H)-ylidene] thiazolidin-4-one, through a combination of experimental and theoretical methods (Yahiaoui et al., 2019). Such syntheses typically involve condensation reactions, cyclization steps, and various functional group transformations to build the complex molecular structure.
Molecular Structure Analysis
The molecular structure of compounds like "2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide" is characterized using techniques such as X-ray crystallography and density functional theory (DFT) calculations. These methods provide detailed insights into the molecular geometry, bond lengths, angles, and overall 3D arrangement of atoms within the molecule. For example, the molecular and crystal structures of a related compound, 1-(2-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione, were elucidated through X-ray diffraction analysis, revealing a nonplanar structure and intermolecular hydrogen bonding patterns (Askerov et al., 2019).
科学的研究の応用
Photodynamic Therapy for Cancer Treatment
One significant application of compounds related to 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide is in the realm of photodynamic therapy (PDT) for cancer treatment. A study by Pişkin et al. (2020) discussed a new zinc phthalocyanine derivative that exhibits high singlet oxygen quantum yield, making it a potent candidate for PDT. The compound's remarkable photophysical and photochemical properties, including its high singlet oxygen quantum yield, are essential for Type II photodynamic therapy mechanisms, which are crucial in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Solar Cells and Electronic Applications
Another area of application for such compounds is in the development of materials for solid-state excitonic solar cells. Driscoll et al. (2010) highlighted the use of a spiro-linked molecule, acting as a secondary absorber in solid-state excitonic solar cells. The integration of this molecule with a hole-transporting material results in an extended spectral response, leading to an increase in short-circuit current and power conversion efficiency. This enhancement is attributed to exciton energy transfer and nanoscale charge generation, demonstrating the potential of such compounds in improving the efficiency of solar cells (Driscoll et al., 2010).
Antimicrobial and Antifungal Activities
Compounds with the thiazole structure have also been studied for their antimicrobial and antifungal activities. Bharti et al. (2010) synthesized and evaluated a series of novel Schiff bases containing a 2,4-disubstituted thiazole ring for their antimicrobial activities. The study found that several of these compounds displayed moderate to excellent anti-fungal and anti-bacterial activities, suggesting the potential of thiazole derivatives in developing new antimicrobial agents (Bharti, Nath, Tilak, & Kumar Singh, 2010).
特性
IUPAC Name |
2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2S2/c1-21-10-4-2-9(3-5-10)19-13(16-17-18-19)23-8-11(20)15-12-14-6-7-22-12/h2-7H,8H2,1H3,(H,14,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWOFMCQCCBZPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

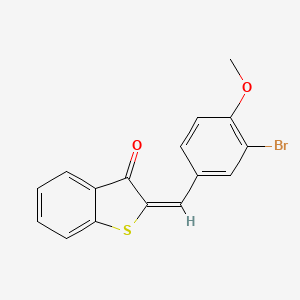
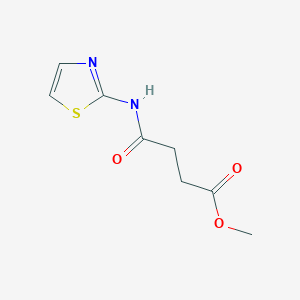
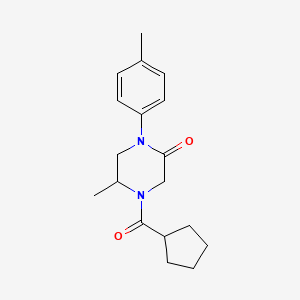
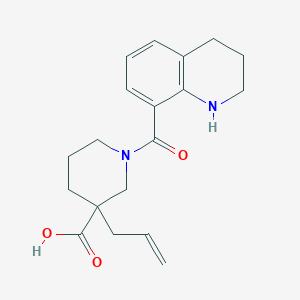
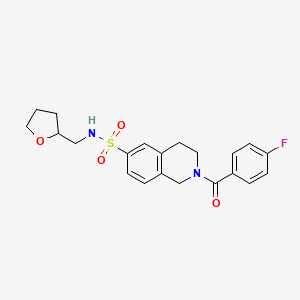
![N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide](/img/structure/B5514643.png)


![5,7-dimethyl-N,N-dipropyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5514669.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5514670.png)
![2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]benzonitrile](/img/structure/B5514690.png)

![4-{[(2-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B5514711.png)
![N-benzyl-N-[(6-methyl-2-pyridinyl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5514717.png)